

Physical and chemical properties of 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

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Compound of Interest

Compound Name: 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

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An In-depth Technical Guide to 3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride**. It includes detailed experimental protocols for its synthesis and key reactions, alongside visualizations of these chemical workflows.

Core Properties

3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride (CAS No: 37845-14-0) is a cyclic dicarboxylic anhydride featuring a partially hydrogenated naphthalene core.^[1] Its structure incorporates both an aromatic ring and a dihydrocyclohexene ring fused together, with the anhydride functionality attached to the non-aromatic portion. This structure makes it a valuable intermediate in organic synthesis.

The key quantitative physical and chemical properties of **3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Registry Number	37845-14-0	[1]
Molecular Formula	C ₁₂ H ₈ O ₃	[1]
Molecular Weight	200.19 g/mol	[1]
Appearance	Pale yellow solid	[2]
Melting Point	117–122 °C (Crude)	[2]
	122–124 °C (Distilled)	[2]
Solubility	Soluble in various organic solvents. Derivatives show good solubility in polar aprotic solvents like NMP, DMAc, and THF.	[3]

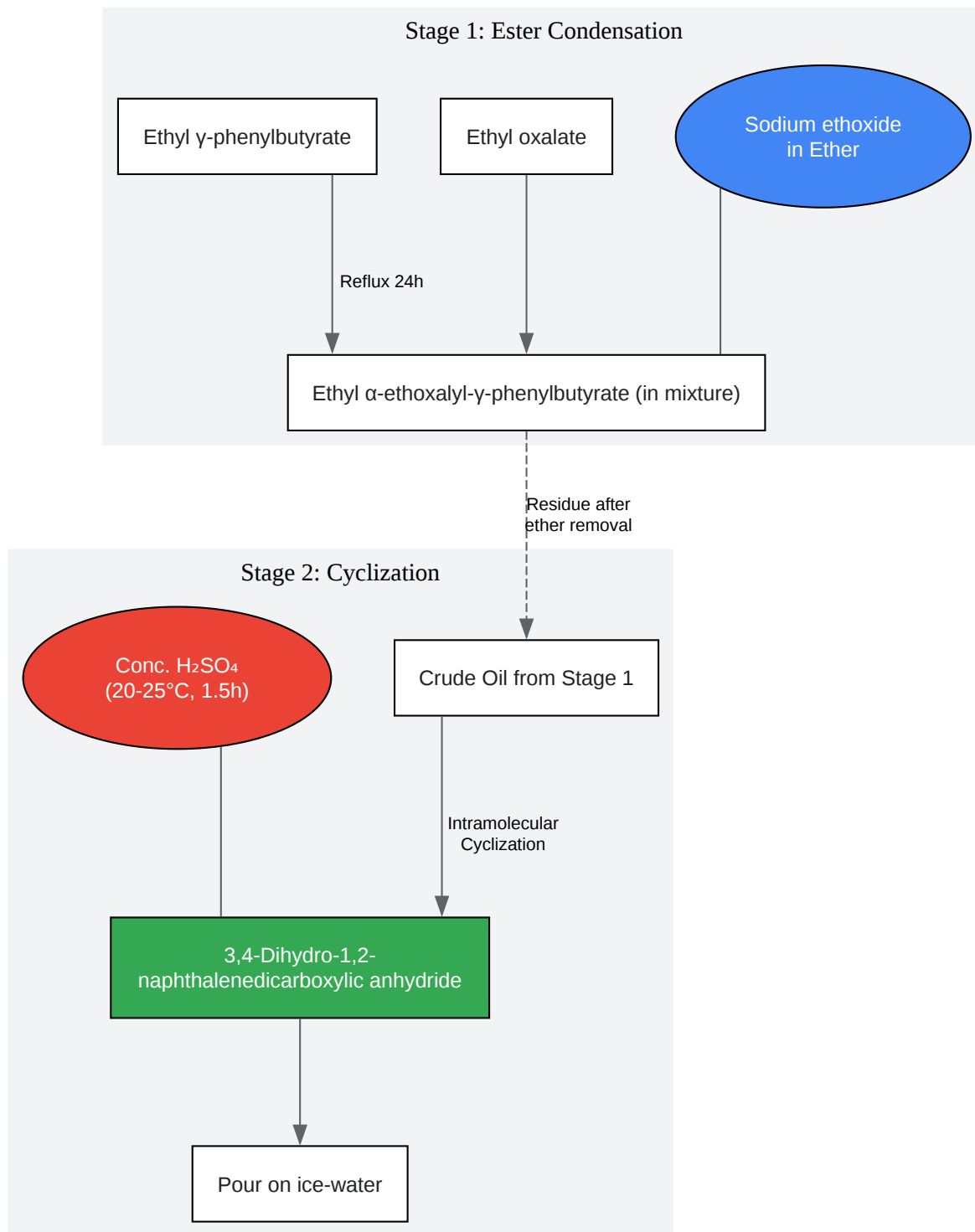
Spectroscopic analysis is crucial for the characterization of **3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride**. While specific spectral data is limited in public databases, the expected characteristics based on its structure are as follows:

- Infrared (IR) Spectroscopy: As a cyclic anhydride, its IR spectrum is expected to show two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations. It will also exhibit C-O stretching bands. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the aliphatic protons on the dihydronaphthalene ring. PubChem indicates the availability of a ¹H NMR spectrum.[4]
 - ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. NIST confirms the availability of an electron ionization

mass spectrum.[\[1\]](#)

Chemical Synthesis and Reactivity

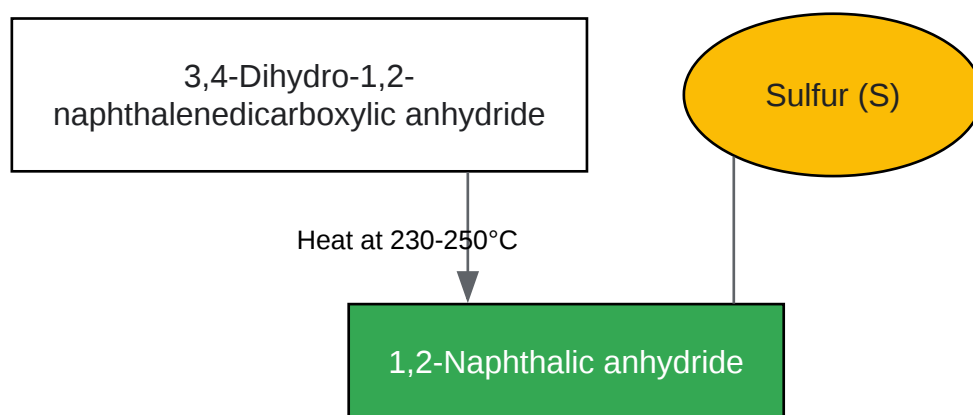
3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride is synthesized via a two-stage process involving an ester condensation followed by an acid-catalyzed cyclization.



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Caption: Synthetic workflow for **3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride**.

As a cyclic anhydride, the compound is reactive toward nucleophiles. A key reaction is its dehydrogenation to form the fully aromatic 1,2-naphthalic anhydride, which serves as a precursor for various dyes and functional materials.



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Caption: Dehydrogenation reaction to form 1,2-Naphthalic anhydride.

Experimental Protocols

The following protocols are adapted from established procedures and provide a framework for the synthesis and subsequent reaction of the title compound.

This synthesis is performed in two primary stages as detailed below.^[2]

Stage A: Ester Condensation

- **Preparation of Sodium Ethoxide:** A suspension of 6.1 g (0.27 mole) of powdered sodium in 150 cc of absolute ether is prepared in a 1-L round-bottomed flask fitted with a reflux condenser. A solution of 12.6 g (0.27 mole) of absolute ethyl alcohol in 50 cc of absolute ether is added, and the mixture is allowed to stand overnight.
- **Condensation Reaction:** To the resulting suspension of sodium ethoxide, 57 g (0.39 mole) of ethyl oxalate diluted with 50 cc of ether is added in portions. After the initial reaction subsides, 50 g (0.26 mole) of ethyl γ -phenylbutyrate diluted with 50 cc of absolute ether is added.
- **Reflux:** The mixture is gently refluxed for twenty-four hours.

- **Work-up:** The deep red solution is cooled in an ice bath and neutralized by adding an ice-cold solution of 15 cc of concentrated sulfuric acid in 200 cc of water. The ether layer is separated, washed with water, and dried over sodium sulfate.
- **Isolation:** The ether is removed using an evacuated Claisen flask on a steam bath, yielding a pale yellow oil containing a mixture of ethyl α -ethoxalyl- γ -phenylbutyrate and unreacted ethyl oxalate.

Stage B: Cyclization

- **Reaction Setup:** The crude oil from Stage A is poured slowly into 500 cc of concentrated sulfuric acid, maintaining the temperature at 20–25 °C using an ice bath.
- **Reaction Time:** The mixture is allowed to stand for one and one-half hours at 20–25 °C.
- **Precipitation:** The deep red solution is then poured onto 3 L of ice and water, causing the anhydride to precipitate as a pale yellow solid.
- **Purification:** The solid is collected by filtration and washed thoroughly with water. After drying in vacuo at 25 °C, the crude product (40–45 g) melts at 117–122 °C.
- **Final Purification:** Distillation under diminished pressure yields a light yellow product (38–42 g, 73–81% theoretical yield) with a melting point of 122–124 °C.

This procedure describes the conversion of the dihydro- compound to its aromatic analog.

- **Reaction Mixture:** In a 50-cc Claisen distilling flask, place 20 g (0.1 mole) of 3,4-dihydro-1,2-naphthalic anhydride and 3.2 g (0.1 gram atom) of sulfur.
- **Heating:** Immerse the flask in a bath preheated to 230–235 °C and shake until the sulfur dissolves (approximately 15-20 minutes).
- **Reaction Completion:** Raise the bath temperature to 250 °C for thirty minutes.
- **Purification:** The residue is distilled under reduced pressure. The distillate is then crystallized from a mixture of 150 cc of benzene and 50 cc of ligroin (b.p. 60–80 °C) to yield 15–18 g (76–91%) of light yellow needles of 1,2-naphthalic anhydride.

Applications in Research and Development

As a chemical intermediate, **3,4-Dihydro-1,2-naphthalenedicarboxylic anhydride** is a building block for more complex molecules. Its derivatives, particularly the fully aromatic naphthalic anhydrides and the corresponding naphthalimides, are utilized in the synthesis of:

- **High-Performance Polymers:** Alicyclic dianhydrides are used to create organosoluble polyimides with good thermal stability and optical transparency.[3]
- **Dyes and Pigments:** The naphthalimide structure, derived from naphthalic anhydrides, is a core component in a variety of fluorescent dyes and stable pigments.
- **Functional Materials:** These compounds serve as precursors for n-type organic semiconductors and electrochromic materials.

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